Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate . This reaction provides the desired compound as mixtures of syn- and anti-diastereomers . The reaction conditions often include the use of solvents like ethanol and catalysts such as immobilized copper (II) catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The molecular docking studies suggest that the compound’s high activity is due to synergic interactions with hydrophobic pockets in the enzyme’s active site .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-b]pyridine
Comparison: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it shows higher selectivity and potency in inhibiting specific enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its enzyme inhibition properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula: C₆H₈N₂O₂
- Molecular Weight: 144.14 g/mol
- CAS Number: 19720-72-0
This compound belongs to the class of pyrazoles, which are known for their versatile pharmacological profiles.
Enzyme Inhibition Activity
Recent studies have highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This activity is particularly relevant in the context of malaria treatment:
- Inhibition of PfDHODH: The compound demonstrated significant inhibitory activity against Plasmodium falciparum DHODH (PfDHODH), with an IC₅₀ value of 2.9 ± 0.3 μM. This indicates a high selectivity for the parasite enzyme over the human counterpart (PfDHODH/HsDHODH selectivity index > 350) .
Table 1: Inhibition Data
Compound | IC₅₀ (μM) | Selectivity Index |
---|---|---|
This compound | 2.9 ± 0.3 | >350 |
This selectivity suggests potential for therapeutic applications with reduced side effects on human cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various studies:
- Mechanism of Action: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specific derivatives have exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |
---|---|---|---|
This compound | 5.40 | 0.01 | Diclofenac: 54.65 |
These findings indicate that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated against several cancer cell lines:
- Cell Lines Tested: The compound was tested against hematological tumor cell lines and exhibited significant cytotoxicity with IC₅₀ values indicating effective growth inhibition .
Table 3: Cytotoxicity Data
Cell Line | IC₅₀ (μM) |
---|---|
Erythroleukemia (HEL) | 1.00 ± 0.42 |
Other Tumor Lines | Variable |
The presence of fluorinated groups in some derivatives has been associated with enhanced metabolic stability and resistance to degradation, further supporting their potential as anticancer agents.
Case Studies and Research Findings
Several case studies have underscored the biological significance of this compound:
- Malaria Treatment: In a study focusing on malaria parasites, compounds derived from this scaffold showed potent inhibition of PfDHODH with minimal toxicity to human cells.
- Anti-inflammatory Research: A series of pyrazole derivatives demonstrated varied anti-inflammatory effects in vivo and in vitro models, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy.
- Cytotoxic Studies: Research indicated that derivatives with specific substitutions exhibited higher selectivity and potency against cancer cell lines compared to standard treatments.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2 |
InChI Key |
PFNRLXIIUAPJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CCN2C1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.